3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to the compound you mentioned, have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . These compounds have shown promising activity where certain synthesized compounds emerged as potent PARP-1 inhibitors .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds, which may share some structural similarities with the compound you mentioned, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds is important for their interactions with the amino acids present in the NI site of the enzyme . The presence of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity .Chemical Reactions Analysis
The synthesized compounds were evaluated for their PARP-1 inhibitory activity . Most of the synthesized compounds displayed excellent inhibitory activities against PARP-1 .Mechanism of Action
Future Directions
The study of pyrimidine derivatives has received great attention due to their wide range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity . Thus, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
CAS RN |
844837-20-3 |
---|---|
Product Name |
3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Molecular Formula |
C23H31N5O3 |
Molecular Weight |
425.533 |
IUPAC Name |
3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H31N5O3/c1-4-5-6-7-8-14-28-21(29)19-20(25(2)23(28)30)24-22-26(15-9-16-27(19)22)17-10-12-18(31-3)13-11-17/h10-13H,4-9,14-16H2,1-3H3 |
InChI Key |
HCGLNUPAZSMBSD-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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